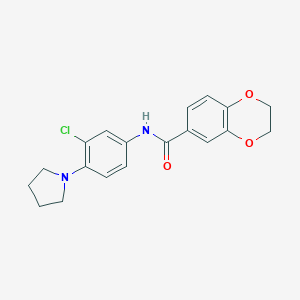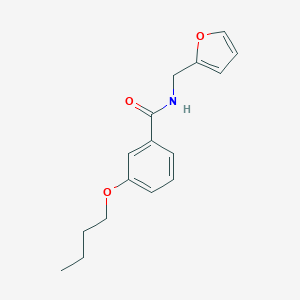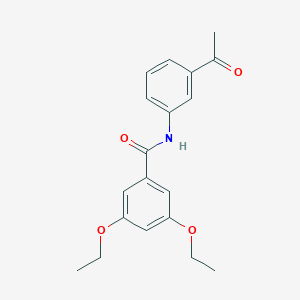
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as PDBu, is a potent protein kinase C (PKC) activator. PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to activate PKC, PDBu has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide activates PKC by binding to the regulatory domain of the enzyme, causing a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
PKC activation by N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It can regulate the activity of ion channels, transporters, and receptors, leading to changes in cellular excitability and neurotransmitter release. PKC activation can also regulate gene expression by phosphorylating transcription factors and histones, leading to changes in protein synthesis and cell differentiation.
Advantages and Limitations for Lab Experiments
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective activator of PKC, allowing for precise control over PKC activity. N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is also stable and easy to handle, making it suitable for use in a wide range of experimental protocols.
However, N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also has some limitations. It can activate other enzymes besides PKC, leading to off-target effects. Additionally, PKC activation by N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be transient and reversible, making it difficult to maintain a constant level of PKC activity over an extended period.
Future Directions
There are several potential future directions for research involving N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent and selective PKC activators that can overcome the limitations of N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Another area of research is the identification of downstream signaling pathways that are specifically regulated by PKC activation. Additionally, N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could be used in combination with other compounds to investigate the synergistic effects of PKC activation and other signaling pathways.
Synthesis Methods
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized by a multi-step process involving the condensation of 3-pyridinemethanol with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be purified by column chromatography.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. It has been used to investigate the mechanism of action of PKC and to identify downstream signaling pathways that are regulated by PKC activation. N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used to study the effects of PKC activation on cell proliferation, differentiation, and apoptosis.
properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-2-1-5-15-9-11)12-3-4-13-14(8-12)20-7-6-19-13/h1-5,8-9,16H,6-7,10H2 |
InChI Key |
QDERMMNKBVJMHU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
